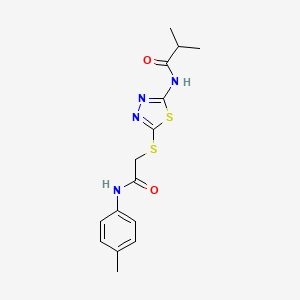

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name |

2-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-9(2)13(21)17-14-18-19-15(23-14)22-8-12(20)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTNIZWOODMVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides undergo cyclization with carboxylic acid derivatives under acidic conditions. For example, refluxing thiosemicarbazide with acetic anhydride in phosphoric acid yields 2-amino-1,3,4-thiadiazole. Adapting this method, the target compound’s core can be synthesized using substituted thiosemicarbazides and chloroacetic acid derivatives. Key parameters include:

- Temperature : 90–100°C under reflux

- Catalyst : Phosphorus oxychloride (POCl₃) or sulfuric acid

- Solvent : Ethanol or acetonitrile

Alternative Route: Hydrazine-Carboxylic Acid Condensation

Hydrazine reacts with carboxylic acids in the presence of dehydrating agents like sulfuric acid to form thiadiazoles. This method is less common due to lower yields but offers scalability for industrial production.

Functionalization of the Thiadiazole Core

Coupling with the p-Tolylamino Group

p-Toluidine is acylated with chloroacetyl chloride to form α-chloroacetyl-p-toluidine, which then reacts with the thiadiazole intermediate. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.

Acylation to Introduce the Isobutyramide Moiety

The final step involves reacting the secondary amine on the thiadiazole ring with isobutyryl chloride:

- Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature

- Base : TEA to scavenge HCl

- Yield : 70–85% after recrystallization from ethyl acetate/hexane

Reaction Optimization and Yield Improvement

Solvent and Catalyst Screening

Comparative studies indicate that polar aprotic solvents like DMF enhance reaction rates for S-alkylation (Table 1). Catalytic iodine (1–2 mol%) improves cyclization efficiency by reducing disulfide byproducts.

Table 1: Solvent Effects on Thioether Formation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 4 | 82 |

| Acetonitrile | 6 | 75 |

| THF | 8 | 68 |

Temperature and Stoichiometry

Exceeding 60°C during acylation leads to decomposition, while a 1.2:1 molar ratio of isobutyryl chloride to amine optimizes yield.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times and improve heat transfer during cyclization. A patent describing analogous thiazole synthesis highlights throughputs of 5 kg/day using flow chemistry.

Waste Management

Solvent recovery systems (e.g., distillation for DMF reuse) and catalytic neutralization of HCl (using CaO) align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can target the carbonyl group in the p-tolylamino moiety.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, especially at the C-2 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction can yield alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has been investigated for its biological activities, including:

1. Antimicrobial Properties

- Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

- The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may target specific pathways involved in tumorigenesis.

3. Anti-inflammatory Effects

- Molecular docking studies indicate potential inhibition of inflammatory pathways, suggesting its utility as an anti-inflammatory agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide:

Case Study 1: Antimicrobial Activity

- Objective : To assess the inhibitory effects on bacterial strains.

- Findings : The compound demonstrated significant antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Case Study 2: Anticancer Activity Evaluation

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Methodology : In vitro assays were performed on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating potent anticancer activity.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share a similar core structure.

p-Tolylamino Derivatives: Compounds such as p-toluidine derivatives have similar functional groups.

Uniqueness

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is unique due to the combination of its thiadiazole ring and p-tolylamino moiety, which confer specific biological activities not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, covering its synthesis, reactions, applications, and mechanism of action

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its stability and reactivity. The presence of the amide functional group enhances its potential as a pharmacological agent. The molecular formula for this compound is , with a molecular weight of 288.36 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis.

- Anti-inflammatory Properties : It has shown potential in modulating inflammatory responses, particularly through the inhibition of prostaglandin E2 (PGE2) biosynthesis.

- Enzyme Inhibition : The compound may interfere with specific enzymes involved in inflammatory pathways.

The mechanisms by which N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Prostaglandin Synthesis : It has been identified as a potential inhibitor of PGE2 biosynthesis, which is crucial in inflammatory processes. This was evidenced by its ability to modulate IL-6 and PGE2 production in macrophage cell lines stimulated with lipopolysaccharide (LPS) .

- Interference with Leukotriene Biosynthesis : The compound has shown efficacy in inhibiting leukotriene production through interference with the enzyme lipoxygenase (LOX), which plays a significant role in inflammation .

- Binding Affinity Studies : Molecular docking studies suggest that the compound may bind to active sites of specific enzymes, thus inhibiting their activity and altering cellular pathways .

Case Studies

- Anti-inflammatory Activity :

- A study demonstrated that the compound significantly reduced PGE2 levels in LPS-stimulated macrophages. At a concentration of 1 µM, it modulated both IL-6 and PGE2 production effectively .

- Another study highlighted that compounds structurally similar to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exhibited marked anti-inflammatory properties with IC50 values in the nanomolar range .

Data Tables

Q & A

Q. Structural validation :

- ¹H/¹³C NMR : Confirms substituent integration and electronic environments (e.g., NH₂ peaks at δ 7.26 ppm in DMSO-d₆ for thiadiazole amines) .

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming regiochemistry .

Advanced: How can researchers optimize reaction yields for S-alkylation steps in thiadiazole derivatives, and what factors contribute to byproduct formation?

Answer:

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups during S-alkylation .

- Catalysis : Triethylamine or iodine promotes cyclization and reduces sulfur byproducts (e.g., S₈ formation during DMF-mediated reactions) .

- Temperature control : Reflux conditions (e.g., 90°C for 3 hours) balance reaction rate and decomposition risks .

Q. Byproduct mitigation :

- Byproducts : Unreacted thiol intermediates or sulfur aggregates.

- Solutions : Use of scavengers (e.g., activated charcoal) or fractional crystallization .

Basic: What spectroscopic techniques are essential for characterizing the electronic and steric effects of substituents on the thiadiazole core?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides) .

- ¹H NMR : Reveals substituent-induced shielding/deshielding (e.g., aromatic protons of p-tolyl groups at δ 7.2–7.4 ppm) .

- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 233 [M+1] for a thiadiazole derivative) .

Advanced: How can researchers resolve contradictions in biological activity data for thiadiazole derivatives, such as divergent antimicrobial vs. cytotoxic results?

Answer:

- Assay standardization : Use reference strains (e.g., E. coli ATCC 25922) and controlled inoculum sizes to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity but increasing cytotoxicity) .

- Dose-response profiling : Determine IC₅₀/EC₅₀ values to differentiate selective toxicity from non-specific effects .

Basic: What are the recommended protocols for evaluating the stability of this compound under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C for crystalline forms) .

Advanced: How can computational tools (e.g., PASS software) guide the prioritization of thiadiazole derivatives for antiproliferative testing?

Answer:

- PASS prediction : Screens for predicted biological activities (e.g., "antiproliferative" or "anticonvulsant") based on structural fingerprints .

- Docking studies : Model interactions with targets like tubulin or kinases to rationalize activity trends .

- ADMET profiling : Predict pharmacokinetic properties (e.g., LogP for membrane permeability) .

Basic: What are the critical parameters for designing a kinetic study of thiadiazole derivative reactivity in solution?

Answer:

- Solvent polarity : Monitor reaction rates in DMSO vs. acetonitrile to assess nucleophilicity dependence .

- Temperature gradients : Use Arrhenius plots to calculate activation energy (Eₐ) for degradation or cyclization .

- Real-time monitoring : Employ UV-Vis spectroscopy or inline NMR for transient intermediate detection .

Advanced: How can researchers integrate mechanistic insights from thiadiazole synthesis into broader pharmacological theory (e.g., multi-target drug design)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.